molecular formula C15H8Cl2N2O3 B12932289 2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 59663-68-2

2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12932289
CAS No.: 59663-68-2
M. Wt: 335.1 g/mol
InChI Key: GAIBGHUYPWSJID-UHFFFAOYSA-N
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Description

2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-carboxybenzoic acid under acidic or basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
  • 2-(5-(2,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Uniqueness

2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the specific positioning of the dichlorophenyl group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

59663-68-2

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-5-6-12(17)11(7-8)14-19-18-13(22-14)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,20,21)

InChI Key

GAIBGHUYPWSJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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